Cyclohexane, methyl(1-methylethyl)-

Alkylcyclohexane thermophysics Distillation separation Solvent selection

Cyclohexane, methyl(1-methylethyl)- (CAS 16580-26-0), also systematically named 1-isopropyl-1-methylcyclohexane, is a geminally disubstituted cyclohexane (molecular formula C₁₀H₂₀, molecular weight 140.27 g/mol) bearing both a methyl and an isopropyl group on the same ring carbon. This geminal substitution pattern imparts distinct physicochemical properties compared to its constitutional isomers (e.g., 1,4-disubstituted or monosubstituted analogs) and its lower-molecular-weight geminal homologues, rendering it non-interchangeable in applications where boiling point, liquid density, catalytic dehydrogenation selectivity, or hydrophobicity governs performance or process economics.

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 16580-26-0
Cat. No. B12652512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane, methyl(1-methylethyl)-
CAS16580-26-0
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCC(C)C1(CCCCC1)C
InChIInChI=1S/C10H20/c1-9(2)10(3)7-5-4-6-8-10/h9H,4-8H2,1-3H3
InChIKeyXWPBAJRHMYWMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexane, methyl(1-methylethyl)- (CAS 16580-26-0): Geminally Substituted Cyclohexane with Quantifiable Differentiation for Research and Industrial Procurement


Cyclohexane, methyl(1-methylethyl)- (CAS 16580-26-0), also systematically named 1-isopropyl-1-methylcyclohexane, is a geminally disubstituted cyclohexane (molecular formula C₁₀H₂₀, molecular weight 140.27 g/mol) bearing both a methyl and an isopropyl group on the same ring carbon [1]. This geminal substitution pattern imparts distinct physicochemical properties compared to its constitutional isomers (e.g., 1,4-disubstituted or monosubstituted analogs) and its lower-molecular-weight geminal homologues, rendering it non-interchangeable in applications where boiling point, liquid density, catalytic dehydrogenation selectivity, or hydrophobicity governs performance or process economics [2].

Why 1-Isopropyl-1-methylcyclohexane Cannot Be Replaced by Structural Analogs: Evidence of Physicochemical Divergence


Procurement decisions that treat Cyclohexane, methyl(1-methylethyl)- as interchangeable with other C₉–C₁₀ alkylcyclohexanes overlook experimentally verified differences in normal boiling point, liquid density, catalytic dehydrogenation selectivity, and octanol–water partition coefficient (LogP). The geminal methyl/isopropyl substitution creates a sterically congested quaternary carbon center absent in 1,4-disubstituted isomers (e.g., trans-1-isopropyl-4-methylcyclohexane, CAS 1678-82-6) and in monosubstituted isopropylcyclohexane (CAS 696-29-7), directly altering conformational equilibria, vapor–liquid equilibrium behavior, and reactivity under dehydrogenation conditions [1]. Such molecular-level distinctions cannot be compensated by blending or simple physical property adjustment, making compound-specific qualification essential for experimental reproducibility and process consistency [2].

Product-Specific Quantitative Evidence Guide for Cyclohexane, methyl(1-methylethyl)- (CAS 16580-26-0): Head-to-Head Comparator Data


Normal Boiling Point Elevation: 1-Isopropyl-1-methylcyclohexane vs. 1-Methyl-1-ethylcyclohexane

The normal boiling point (T_boil) of 1-isopropyl-1-methylcyclohexane (450.7 K, 177.5 °C) is 25.7 K higher than that of its geminal homologue 1-methyl-1-ethylcyclohexane (425.0 K, 151.9 °C), both determined in the same study by Pines and Maréchal (1955) and subsequently critically evaluated by the NIST Thermodynamics Research Center [1][2]. This quantifiable difference arises from the increased molecular weight and enhanced London dispersion forces due to the larger isopropyl substituent versus the ethyl group.

Alkylcyclohexane thermophysics Distillation separation Solvent selection

Liquid Density Difference: 1-Isopropyl-1-methylcyclohexane vs. 1-Methyl-1-ethylcyclohexane

The liquid density of 1-isopropyl-1-methylcyclohexane is reported as 0.82615 g/cm³ [1], whereas 1-methyl-1-ethylcyclohexane exhibits a substantially lower density of approximately 0.8025 g/cm³ (estimated from multiple data compilations) . This 2.9% higher density, attributable to the more compact yet heavier isopropyl group, directly affects mass-to-volume conversion in bulk procurement, formulation calculations, and buoyancy-dependent applications.

Liquid density Alkylcyclohexane physical properties Formulation compatibility

Catalytic Dehydrogenation Selectivity: Preferential Isopropyl Group Removal Over Methyl

Under catalytic dehydrogenation conditions (chromia-alumina catalyst, 500 °C), 1-isopropyl-1-methylcyclohexane undergoes preferential loss of the isopropyl group to yield toluene as the major aromatic product, whereas the methyl group is largely retained on the ring [1]. In contrast, the homologous 1-methyl-1-ethylcyclohexane exhibits different selectivity, with the ethyl group being the preferred leaving group, and 1-methyl-1-n-propylcyclohexane shows intermediate behavior [1]. This differential alkyl group lability is a direct consequence of the geminal substitution architecture and has been mechanistically linked to carbocation stability in the dehydrogenation pathway.

Catalytic dehydrogenation Terpene chemistry Alkyl group selectivity

Octanol–Water Partition Coefficient (LogP) Differentiation: Enhanced Hydrophobicity of 1-Isopropyl-1-methylcyclohexane

The computed octanol–water partition coefficient (LogP) for 1-isopropyl-1-methylcyclohexane is approximately 4.7 [1], significantly exceeding the LogP of 1-methyl-1-ethylcyclohexane (LogP ≈ 3.37) . This approximately 1.33 log unit difference corresponds to a >20-fold higher equilibrium concentration in octanol versus water, reflecting the profound impact of the branched isopropyl group on molecular hydrophobicity relative to the linear ethyl substituent.

Hydrophobicity LogP QSAR modeling

Best Research and Industrial Application Scenarios for Cyclohexane, methyl(1-methylethyl)- (CAS 16580-26-0)


Model Substrate in Terpene and Catalytic Dehydrogenation Mechanism Studies

The geminal methyl/isopropyl architecture of this compound makes it a preferred model substrate for investigating alkyl group lability during catalytic dehydrogenation over chromia-alumina or platinum-alumina catalysts. As established by Pines and Maréchal (1955), the preferential removal of the isopropyl group yields toluene while retaining the methyl group on the cyclohexane ring [1]. This predictable selectivity is not replicated by 1,4-disubstituted isomers or monosubstituted isopropylcyclohexane, making CAS 16580-26-0 uniquely suited for mechanistic studies of C–C bond cleavage in terpene transformations and petrochemical reforming research [1].

High-Boiling Inert Reaction Medium for Organic Synthesis

With a normal boiling point of 450.7 K (177.5 °C)—25.7 K above that of 1-methyl-1-ethylcyclohexane [1]—this compound serves as an inert, non-polar reaction solvent for organic transformations requiring sustained temperatures in the 150–175 °C range under atmospheric pressure. Its fully saturated hydrocarbon structure (zero hydrogen-bond donors or acceptors) ensures minimal solvent–solute interactions, while its higher boiling point permits operation at temperatures where lower-boiling alkylcyclohexane solvents would reflux or require pressurized equipment [1].

Gas Chromatographic Retention Index Standard for Branched Alkylcyclohexanes

The combination of elevated LogP (~4.7) [1] and moderate boiling point makes this compound a useful retention index marker in gas chromatographic analysis of complex hydrocarbon mixtures, particularly in petroleomics and terpene essential oil profiling. Its distinct retention behavior, readily distinguishable from the 1-methyl-1-ethylcyclohexane homolog (LogP ~3.37, boiling point 425 K) [2][3], provides a reproducible reference point for column calibration and compound identification in GC-MS workflows.

Physicochemical Reference Compound for Geminal Disubstitution Effects in Computational Chemistry

The presence of a quaternary carbon bearing both a compact methyl group and a branched isopropyl group creates a sterically well-defined molecular geometry. This compound is therefore employed as a benchmarking molecule in computational chemistry for validating force field parameters, conformational sampling algorithms, and density functional theory (DFT) predictions of thermophysical properties (boiling point, density, enthalpy of vaporization) for geminally substituted cycloalkanes [1][2]. The availability of critically evaluated experimental data from NIST/TRC enables rigorous theory–experiment comparisons.

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